molecular formula C17H15BrN2O B2628550 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-45-9

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No.: B2628550
CAS No.: 852136-45-9
M. Wt: 343.224
InChI Key: HZEYVSHVCHFZGX-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom attached to a benzamide moiety, which is further connected to a 2-methylindole group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Indole Formation: The indole moiety is synthesized separately, often starting from aniline derivatives. The Fischer indole synthesis is a common method, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring.

    Coupling Reaction: The brominated benzamide and the indole derivative are then coupled using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced at different positions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and solvents like DMF or THF.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex indole derivatives.

Scientific Research Applications

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and infectious diseases.

    Biological Studies: The compound is employed in studies investigating the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular mechanisms.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, modulating their activity. The bromine atom and benzamide group can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-methylbenzamide: Lacks the indole moiety, resulting in different biological activities.

    N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Lacks the bromine atom, which may affect its reactivity and binding properties.

    4-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide is unique due to the presence of both the bromine atom and the indole moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry and biological research.

Properties

IUPAC Name

4-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-11-8-14-9-12(2-7-16(14)20-11)10-19-17(21)13-3-5-15(18)6-4-13/h2-9,20H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEYVSHVCHFZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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